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Compound of Interest

Compound Name: 3-(Cyclohexyloxy)propan-1-ol

CAS No.: 75322-09-7

Cat. No.: B2649692

Get Quote

Executive Technical Summary
3-Cyclohexyl-1-propanol is a saturated primary alcohol comprising a cyclohexane ring tethered

to a propyl chain. It serves as a critical intermediate in the synthesis of pharmaceuticals (e.g.,

esterification for lipophilic drug delivery) and fragrance compounds. Its structural elucidation

relies on distinguishing the flexible alkyl chain from the conformationally dynamic cyclohexane

ring.

Formula:

Molecular Weight: 142.24 g/mol [1][2]

Key Identification Feature: The distinction between the propyl linker protons and the

cyclohexyl ring protons in

NMR, and the characteristic dehydration pattern in Mass Spectrometry.
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To ensure data integrity, the following sample preparation protocols are recommended. These

protocols minimize solvent effects and exchange broadening.
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Figure 1: Standardized sample preparation workflow for multi-modal spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR offers the most definitive structural proof. The challenge lies in resolving the overlapping

multiplets of the cyclohexane ring protons.

NMR Data (400 MHz, )
Operational Insight: The hydroxyl proton (

) is concentration-dependent. In dry

, it appears as a broad singlet or triplet (if coupling to

persists). The triplet at

3.59 is the diagnostic handle for the primary alcohol.
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Position (ppm) Multiplicity Integral
Coupling (

)
Assignment

1 3.59 Triplet (t) 2H 6.6 Hz

OH 1.8 - 2.5 Broad Singlet 1H - (Exchangeabl

e)

2 1.60 - 1.75 Multiplet 2H -

Cyclo-eq 1.60 - 1.75 Multiplet 5H -

Ring

Equatorial +

H-3

3 / Ring 1.15 - 1.30 Multiplet 4H -
Ring Axial /

Chain H-3

Ring 0.82 - 0.95 Multiplet 2H -
Ring Axial

(C3'/C5')

Interpretation Logic:

The triplet at 3.59 ppm confirms the primary alcohol functionality (

).

The multiplet cluster at 1.60-1.75 ppm contains the methylene protons

to the oxygen, overlapping with the deshielded equatorial protons of the cyclohexane ring.

The high-field region (0.8-1.3 ppm) is characteristic of the axial protons in the cyclohexane

chair conformation.

NMR Data (100 MHz, )
Carbon NMR provides a clear count of the 9 unique carbon environments (assuming magnetic

equivalence in the ring due to rapid chair-chair interconversion at RT).
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Position (ppm) Type Assignment

C-1 63.1 (Deshielded by

Oxygen)

C-1' 37.6
Ring Methine

(Attachment Point)

C-3 33.5 Propyl Chain (Middle)

C-2'/6' 33.4
Ring (Alpha to

attachment)

C-2 29.6
Propyl Chain (

to OH)

C-3'/5' 26.7
Ring (Beta to

attachment)

C-4' 26.4
Ring (Gamma to

attachment)

Mass Spectrometry (MS)
Method: Electron Ionization (EI, 70 eV). Core Insight: Primary alcohols often show weak or

absent molecular ions (

). The spectrum is dominated by dehydration and fragmentation of the cycloalkyl ring.

Fragmentation Pathway Analysis[5][6]
Molecular Ion:

142 (Trace/Absent).

Dehydration (

):

124. The alcohol rapidly loses water to form the alkene (3-cyclohexyl-1-propene or isomer).
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Base Peak (

55): The

ion is the base peak. This arises from the complex fragmentation of the cyclohexyl ring
(retro-Diels-Alder type cleavage or ring opening followed by allylic cleavage).

Diagnostic Ions:

81 (

): Cyclohexenyl cation.

82 (

): Cyclohexene radical cation (McLafferty-like rearrangement product).

67 (

): Ring contraction fragment.
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Figure 2: Proposed fragmentation pathway for 3-Cyclohexyl-1-propanol under Electron

Ionization.

Infrared (IR) Spectroscopy
Method: FTIR (Neat Film on NaCl). The IR spectrum serves as a rapid "fingerprint"

confirmation of the functional group transformation (e.g., reduction of an acid/ester to this

alcohol).

Wavenumber (

)
Intensity Mode

Structural
Indication

3300 - 3400 Broad, Strong O-H Stretch
H-bonded Hydroxyl

group.

2920, 2850 Strong, Sharp C-H Stretch

Asym/Sym stretching

of

(Cyclic & Acyclic).

1450 Medium Bend
Scissoring vibration of

methylene groups.

1055 Strong C-O Stretch
Primary Alcohol (

).

720 Weak Rock
Long chain methylene

rocking (propyl chain).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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